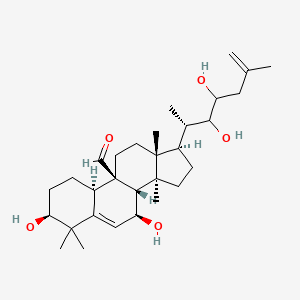
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a complex organic compound belonging to the cucurbitane family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves multiple steps, starting from simpler precursors. The key steps in the synthetic route include:
Formation of the Cucurbitane Skeleton: This is achieved through cyclization reactions involving suitable starting materials.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Conjugated Diene System: This involves dehydrogenation reactions using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification Steps: The crude product is purified using techniques like chromatography and recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The conjugated diene system can be reduced to form saturated compounds using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cucurbitane derivatives.
Substitution: Formation of halogenated cucurbitane derivatives.
科学的研究の応用
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism by which (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated diene system play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways.
類似化合物との比較
Similar Compounds
Cucurbitacin B: Another member of the cucurbitane family with similar structural features.
Cucurbitacin E: Known for its potent biological activities.
Cucurbitacin I: Studied for its anticancer properties.
Uniqueness
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which confer distinct chemical and biological properties
特性
分子式 |
C30H48O5 |
|---|---|
分子量 |
488.7 g/mol |
IUPAC名 |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2S)-3,4-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)14-22(32)25(35)18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19+,20+,22?,23-,24-,25?,26-,28+,29-,30+/m0/s1 |
InChIキー |
DPEQOLIYWHNRCA-ZJNVDXJQSA-N |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
正規SMILES |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















